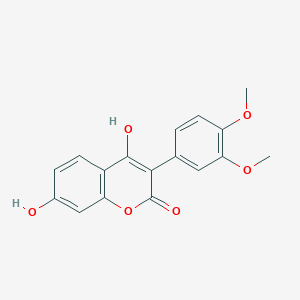

3-(3,4-dimethoxyphenyl)-4,7-dihydroxy-2H-chromen-2-one

Description

3-(3,4-Dimethoxyphenyl)-4,7-dihydroxy-2H-chromen-2-one is a coumarin derivative characterized by a benzopyrone core substituted with hydroxyl and methoxy groups. The compound features a 3,4-dimethoxyphenyl ring at the C3 position and hydroxyl groups at C4 and C7, which confer distinct electronic and steric properties. Its molecular formula is C₁₇H₁₄O₆, with a molecular weight of 314.29 g/mol. This structural configuration enables interactions with biological targets such as enzymes and receptors, making it relevant for studies in antioxidant activity, enzyme inhibition, and metabolic pathways .

Properties

IUPAC Name |

3-(3,4-dimethoxyphenyl)-4,7-dihydroxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-21-12-6-3-9(7-14(12)22-2)15-16(19)11-5-4-10(18)8-13(11)23-17(15)20/h3-8,18-19H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKJMWQMXQVPZBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C3=C(C=C(C=C3)O)OC2=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-4,7-dihydroxy-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with appropriate precursors under controlled conditions. The reaction often requires catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to minimize environmental impact and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-4,7-dihydroxy-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound.

Substitution: Common in organic synthesis, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Catalysts: Including acids, bases, or transition metal catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or other reduced forms.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-4,7-dihydroxy-2H-chromen-2-one has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-4,7-dihydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. It may exert its effects through:

Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

Key Observations:

Hydroxyl vs. Methoxy Groups: The presence of 4,7-dihydroxy groups in the target compound enhances hydrogen-bonding capacity compared to fully methoxylated analogs like 2-(3,4-dimethoxyphenyl)-5,7-dihydroxy-4H-chromen-4-one.

Prenylation Effects : Neobavaisoflavone’s prenyl group improves lipophilicity and Aβ42 binding affinity, a feature absent in the target compound, which relies on polar substituents for bioactivity .

Enzyme Inhibition: Curcumin analog 3e (with a cyclopentanone core) exhibits stronger ACE inhibition than the target coumarin, suggesting that ring flexibility and substituent positioning critically influence enzyme interactions .

Antioxidant Capacity

- The target compound’s 4,7-dihydroxy configuration aligns with curcumin analogs (e.g., 3d, 3e), which show potent radical scavenging due to electron-donating hydroxyl groups. However, methoxy-rich analogs (e.g., 2e in ) demonstrate superior tyrosinase inhibition, indicating that methoxy groups enhance steric interactions with enzyme active sites .

- In contrast, glycosylated derivatives (e.g., ’s glucofuranosyloxy analog) exhibit reduced antioxidant activity due to decreased phenolic accessibility .

Pharmacokinetic and Solubility Trends

- Lipophilicity : Prenylated compounds (e.g., Neobavaisoflavone) exhibit higher logP values, favoring blood-brain barrier penetration, whereas the target compound’s hydroxyl groups improve aqueous solubility .

- Metabolic Stability : Methoxy groups in 3,4-dimethoxyphenyl analogs may slow Phase I metabolism compared to hydroxyl-rich derivatives, as seen in curcumin analog 3e .

Biological Activity

3-(3,4-Dimethoxyphenyl)-4,7-dihydroxy-2H-chromen-2-one, also known as a flavonoid derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a chromen-2-one core structure with specific substitutions that enhance its biological activity. Its molecular formula is and it has a molecular weight of 314.29 g/mol. The presence of hydroxyl groups contributes to its potential as an antioxidant and anti-inflammatory agent.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals effectively. The compound's antioxidant capacity has been quantified using various assays, including DPPH and ABTS tests, showing IC50 values comparable to well-known antioxidants like gallic acid and trolox .

Anti-inflammatory Properties

The compound has also shown promising anti-inflammatory effects. In a study evaluating its inhibitory action on cyclooxygenase enzymes (COX-1 and COX-2), it exhibited IC50 values of 7.09 µM for COX-1 and 0.38 µM for COX-2, indicating a strong selective inhibition towards COX-2 with a selectivity index (SI) of 18.70 . This suggests potential applications in treating inflammatory diseases.

Neuroprotective Effects

In the context of neurodegenerative diseases, the compound has been studied for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with Alzheimer's disease. It demonstrated IC50 values of 1.37 µM for AChE and 0.95 µM for BuChE, indicating potent inhibitory activity . Additionally, molecular docking studies have confirmed favorable binding interactions with these enzymes.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with specific enzymes, leading to reduced activity that is beneficial in conditions like Alzheimer’s disease.

- Receptor Modulation : It may modulate signaling pathways through receptor interactions, contributing to its anti-inflammatory effects.

- Antioxidant Mechanism : The presence of hydroxyl groups allows the compound to donate electrons and neutralize free radicals effectively.

Study on Neuroprotective Activity

A study isolated a flavone from Notholirion thomsonianum, structurally similar to our compound. This flavone exhibited significant neuroprotective effects against oxidative stress-related neurological disorders. It was effective in inhibiting cholinesterases and showed safety in animal models .

Anti-inflammatory Assessment

In another investigation focusing on inflammation, the compound was tested in carrageenan-induced inflammation models in rats. It demonstrated significant efficacy in reducing paw edema, highlighting its potential as an anti-inflammatory agent .

Comparative Analysis of Biological Activities

Q & A

Q. How can I optimize the synthesis of 3-(3,4-dimethoxyphenyl)-4,7-dihydroxy-2H-chromen-2-one to improve yield and purity?

- Methodological Answer : To enhance synthesis efficiency, consider adjusting reaction parameters such as temperature, solvent polarity, and catalyst type. For example, using CDCl₃ as a solvent and optimizing reaction time (e.g., 24–48 hours) can improve yield, as demonstrated in a protocol achieving 92% isolated yield . Purification via column chromatography with silica gel (gradient elution using ethyl acetate/hexane) and recrystallization from ethanol can resolve impurities. Monitor progress with TLC (Rf ~0.3–0.5) and confirm purity via melting point analysis (119–122°C) .

Q. What analytical techniques are critical for structural characterization of this compound?

- Methodological Answer : Combine multinuclear NMR (¹H, ¹³C) for functional group identification (e.g., aromatic protons at δ 6.35–8.29 ppm and methoxy groups at δ 3.81–3.86 ppm) with high-resolution mass spectrometry (HRMS) to verify molecular mass (e.g., [M+H]+ observed at m/z 283.3358 vs. calculated 283.2950) . For crystallographic confirmation, employ single-crystal X-ray diffraction, as used in related chromenone derivatives to resolve bond angles and torsional strain .

Q. How do I assess the compound’s solubility and stability under experimental conditions?

- Methodological Answer : Perform solubility screening in DMSO, ethanol, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy (λmax ~270–320 nm for chromenones). For stability, conduct accelerated degradation studies (40–60°C, 75% humidity) and monitor via HPLC (C18 column, acetonitrile/water mobile phase) to detect decomposition products .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer : Adhere to GHS hazard codes (H302, H315, H319, H335) by using PPE (gloves, goggles, lab coat) and working in a fume hood. Store in airtight containers at 4°C, and dispose of waste via incineration .

Advanced Research Questions

Q. How can I investigate the structure-activity relationship (SAR) of this compound for biological applications?

- Methodological Answer : Synthesize analogs with modified substituents (e.g., replacing methoxy groups with halogens or hydroxyls) and compare bioactivity using assays like antioxidant DPPH scavenging or enzyme inhibition (e.g., COX-2). Use molecular docking (AutoDock Vina) to correlate substituent positions with binding affinity to target proteins .

Q. What experimental designs are suitable for studying its environmental fate and ecotoxicity?

- Abiotic studies : Measure photodegradation (UV irradiation in water) and hydrolysis (pH 7.4 buffer) via LC-MS.

- Biotic studies : Use microcosms with soil microbiota to track metabolite formation (e.g., demethylation products).

- Ecotoxicology : Assess acute toxicity in Daphnia magna (OECD 202) and algal growth inhibition (OECD 201) .

Q. How can I resolve contradictory data in biological activity assays?

- Methodological Answer : Cross-validate results using orthogonal assays. For example, if antioxidant activity varies between DPPH and FRAP assays, quantify reactive oxygen species (ROS) in cell-based models (e.g., H₂O₂-stressed HEK293 cells). Ensure consistent sample preparation (e.g., sonication time, solvent removal) to mitigate variability .

Q. What advanced spectroscopic methods can elucidate tautomeric or conformational dynamics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.